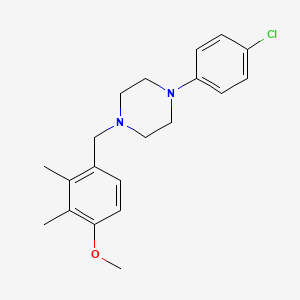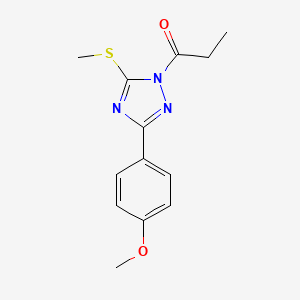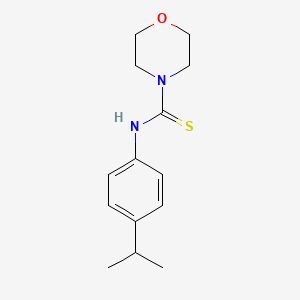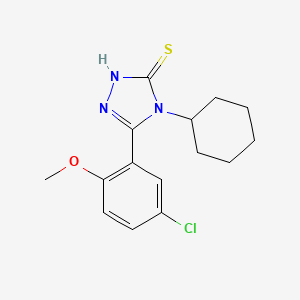
1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine, also known as MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential application in scientific research due to its unique properties and mechanism of action.
Wirkmechanismus
The mechanism of action of 1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine involves the modulation of various neurotransmitter systems in the brain. It has been shown to act as a partial agonist at 5-HT1A and 5-HT2A receptors, which results in the activation of downstream signaling pathways and the modulation of neuronal activity. 1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine also inhibits the reuptake of dopamine and norepinephrine, which leads to an increase in their extracellular levels and the modulation of reward and motivation.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine has been shown to have various biochemical and physiological effects in animal models. It has been found to increase the levels of dopamine and norepinephrine in the prefrontal cortex and striatum, which are involved in the regulation of reward and motivation. 1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine has also been shown to reduce anxiety-like behavior and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine has several advantages for use in lab experiments. It has a high affinity for 5-HT1A and 5-HT2A receptors, which are important targets for drug development in various psychiatric and neurological disorders. 1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine also has a unique mechanism of action that differs from other psychoactive compounds, which makes it a valuable tool for studying the neurobiology of behavior and cognition. However, 1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine has some limitations for lab experiments, such as its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine. One potential direction is the development of 1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine-based drugs for the treatment of psychiatric and neurological disorders such as depression, anxiety, and addiction. Another direction is the investigation of the long-term effects of 1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine on brain function and behavior. Finally, the development of new synthesis methods and purification techniques for 1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine could improve its yield and purity, which would facilitate its use in scientific research.
Synthesemethoden
1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine can be synthesized using a multi-step process involving the reaction of 4-chlorobenzaldehyde with 2,3-dimethyl-4-methoxybenzylamine to form 4-(4-methoxy-2,3-dimethylbenzyl)benzaldehyde. The resulting aldehyde is then reacted with piperazine in the presence of a reducing agent to produce 1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine. The purity and yield of 1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine can be improved by using various purification techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine has been studied for its potential application in various scientific research fields such as neuroscience, pharmacology, and toxicology. It has been shown to have a high affinity for 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. 1-(4-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine has also been found to modulate the activity of dopamine and norepinephrine transporters, which are involved in the regulation of reward and motivation.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O/c1-15-16(2)20(24-3)9-4-17(15)14-22-10-12-23(13-11-22)19-7-5-18(21)6-8-19/h4-9H,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQNWBRNGNXDHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(difluoromethoxy)phenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5704981.png)
![ethyl {[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5704988.png)



![2-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-1(2H)-phthalazinone](/img/structure/B5705004.png)




methanone](/img/structure/B5705045.png)
![3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide](/img/structure/B5705068.png)
![N-[2-(dimethylamino)ethyl]-2,5-dimethylbenzamide](/img/structure/B5705072.png)
